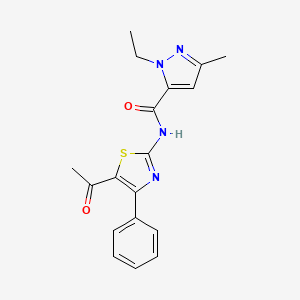

N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

描述

属性

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-4-22-14(10-11(2)21-22)17(24)20-18-19-15(16(25-18)12(3)23)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,19,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZIJKASHVJXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the acetyl, phenyl, ethyl, and methyl groups through various substitution reactions. The final step usually involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

科学研究应用

N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been investigated for various biological activities:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are indicative of its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 8 |

Anticancer Potential

Cytotoxicity assays have shown that the compound selectively inhibits the growth of cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| Normal Fibroblasts | >100 |

The selectivity index suggests that this compound may selectively target cancer cells, making it a potential candidate for further development in oncology.

Industrial Applications

In addition to its biological activities, this compound is also utilized in industrial applications:

Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.

Specialty Chemicals Production : The compound may be used in developing specialty chemicals due to its unique structural features.

Case Study on Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens, revealing significant efficacy against strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study on Cytotoxic Effects

In a study assessing the cytotoxic effects on various cancer cell lines, this compound demonstrated notable reductions in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

作用机制

The mechanism by which N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

相似化合物的比较

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its dual heterocyclic system and substituent arrangement. Below is a comparison with key analogs from the literature:

Table 1: Structural Comparison of Pyrazole- and Thiazole-Containing Analogs

Key Observations :

Pharmacological and Physicochemical Properties

Data from analogs suggest the following trends:

- Solubility: Pyrazole carboxamides with polar groups (e.g., cyano in 3a ) exhibit moderate aqueous solubility, while fluorinated derivatives (e.g., 2j ) are highly lipophilic.

- Melting Points : Compounds with rigid substituents (e.g., 3b , mp: 171–172°C) have higher melting points than less substituted analogs, indicating crystalline stability.

- Biological Activity : Thiazole-pyrazole hybrids are associated with kinase inhibition and antimicrobial activity, as seen in triazole-pyrazole analogs .

Structure-Activity Relationship (SAR) Insights

- Pyrazole Substituents : The 1-ethyl and 3-methyl groups in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., cyclopropylmethyl in 2j ).

- Thiazole Modifications : The 5-acetyl group could participate in hydrogen bonding, similar to the role of carbonyl groups in triazole-thioacetamides .

- Hydrogen Bonding : The carboxamide moiety is critical for target engagement, as replacing it with thioamide (e.g., in ) alters electronic properties and binding affinity .

生物活性

N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a pyrazole moiety, and a carboxamide group, which contribute to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The binding can lead to inhibition or activation of these targets, triggering various biochemical pathways that result in therapeutic effects.

Anticancer Activity

Research indicates that compounds with thiazole and pyrazole moieties often exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxicity against cancer cells.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 9 | Bcl-2 Jurkat | 1.61 ± 1.92 | Apoptosis induction |

| Compound 10 | A-431 | 1.98 ± 1.22 | Cell cycle arrest |

These findings highlight the potential of this compound in cancer therapy, particularly due to its structural similarity to other active thiazole derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazoles are known for their effectiveness against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although further detailed investigations are required to confirm these effects.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored, particularly in relation to its potential as a therapeutic agent for diseases involving enzyme dysregulation. For example, compounds with similar structures have been shown to act as inhibitors for enzymes involved in metabolic pathways and disease processes .

Case Studies

Several case studies have documented the biological activity of related compounds:

- Anticancer Studies : A series of thiazole derivatives were synthesized and tested against human glioblastoma U251 cells and human melanoma WM793 cells, showing promising results with IC50 values indicating effective cytotoxicity .

- Antimicrobial Studies : Research on substituted thiazoles demonstrated significant inhibitory effects against Mycobacterium strains, suggesting a potential application for this compound in treating resistant infections .

常见问题

What are the established synthetic routes for N-(5-acetyl-4-phenylthiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide?

Basic Research Question

The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

- Hydrazinolysis : Starting with ethyl 5-methyl-1H-pyrazole-3-carboxylate, hydrazinolysis generates intermediates for subsequent reactions .

- Nucleophilic addition : Phenyl isothiocyanate is introduced, followed by alkaline heterocyclicization to form triazole-thiol intermediates .

- Alkylation : The thiol group undergoes alkylation with reagents like chloroacetamide derivatives to yield the final carboxamide structure .

Key Considerations : Optimize reaction conditions (e.g., solvent choice, temperature, pH) to achieve >80% yield. Thin-layer chromatography (TLC) and recrystallization ensure purity .

Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

Basic Research Question

Structural confirmation relies on:

- 1H NMR and IR spectroscopy : Identify functional groups (e.g., acetyl, carboxamide) and aromatic protons .

- LC-MS : Verify molecular weight and detect impurities .

- Elemental analysis : Confirm stoichiometric composition (C, H, N, S) within ±0.3% deviation .

Purity Assessment : Use TLC with dual solvent systems (e.g., ethyl acetate/hexane) and HPLC with UV detection at 254 nm .

How can molecular docking and in silico tools predict the biological activity of this compound?

Advanced Research Question

Methodology :

- PASS Online® : Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural analogs .

- AutoDock Vina/Glide : Dock the compound into protein active sites (e.g., EGFR kinase) using force fields to calculate binding affinities (ΔG ≤ -8 kcal/mol suggests strong binding) .

Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays. Discrepancies may arise from solvation effects or protein flexibility .

How can reaction conditions be optimized to improve the yield of the final product?

Advanced Research Question

Key Parameters :

- Temperature : Maintain 60–80°C during heterocyclicization to avoid side reactions .

- pH : Alkaline conditions (pH 9–10) favor nucleophilic substitution in alkylation steps .

- Catalysts : Use K2CO3 or DIPEA to enhance reaction rates in polar aprotic solvents (e.g., DMF) .

Experimental Design : Perform a factorial design (e.g., 2^3 matrix) to assess interactions between variables. Monitor progress via LC-MS .

How should researchers address contradictions between predicted and experimentally observed biological activities?

Data Contradiction Analysis

Case Example : If PASS predicts anticancer activity but in vitro assays show low cytotoxicity:

- Re-evaluate assay conditions : Check cell line viability (e.g., MTT assay), compound solubility (use DMSO ≤0.1%), and exposure time (24–72 hr) .

- Off-target effects : Perform kinome-wide profiling or transcriptomic analysis to identify unintended interactions .

- Structural analogs : Modify the acetyl or phenylthiazole groups to enhance target specificity .

What strategies are recommended for scaling up the synthesis without compromising purity?

Advanced Research Question

Scale-Up Considerations :

- Batch vs. flow chemistry : Continuous flow systems reduce side products in heterocyclicization steps .

- Workup protocols : Use liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel column chromatography for >95% purity .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .

How can researchers validate the compound’s mechanism of action in biological systems?

Advanced Research Question

Methodological Framework :

- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets .

- Gene knockout models : CRISPR/Cas9-mediated deletion of target genes (e.g., EGFR) to assess activity loss .

- Metabolomics : Track downstream metabolic changes via LC-MS/MS to identify affected pathways .

What are the critical challenges in resolving spectral data ambiguities for this compound?

Data Contradiction Analysis

Common Issues :

- Overlapping NMR peaks : Use 2D NMR (COSY, HSQC) to assign protons in crowded aromatic regions .

- Mass spectrometry adducts : Apply high-resolution MS (HRMS) with ESI+ to distinguish [M+H]+ from sodium/potassium adducts .

- Crystallization difficulties : Optimize solvent mixtures (e.g., ethanol/DMF) for single-crystal X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。